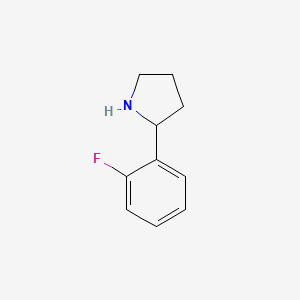

2-(2-Fluorophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJCVVKIBLHAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394195 | |

| Record name | 2-(2-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72216-04-7 | |

| Record name | 2-(2-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-(2-Fluorophenyl)pyrrolidine Scaffold

An In-depth Technical Guide to the Synthesis of 2-(2-Fluorophenyl)pyrrolidine

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[3] When substituted with a 2-fluorophenyl group at the C2 position, the resulting molecule, this compound, becomes a high-value intermediate for drug discovery and development.

This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS) such as antidepressants and antipsychotics.[4] The fluorine atom can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa, while the chiral center at the C2 position introduces stereochemical complexity. The differential activity between enantiomers is a well-established principle in pharmacology, making stereocontrolled synthesis essential for developing safer and more efficacious therapeutic agents.[4][5]

This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and strategies for achieving enantiomeric purity. The methodologies discussed are selected for their robustness, scalability, and relevance to modern pharmaceutical development.

Pathway 1: Grignard-Mediated Synthesis from Pyrrolidone Derivatives

One of the most robust and scalable approaches to constructing the 2-aryl-pyrrolidine scaffold is through the nucleophilic addition of a Grignard reagent to an N-protected lactam, followed by reduction and cyclization. This pathway offers excellent control over the introduction of the aryl moiety and provides a key intermediate amenable to asymmetric reduction. A well-documented example involves the synthesis of the R-enantiomer of a closely related analogue, which is adapted here for our target molecule.[6]

The overarching strategy involves four key transformations:

-

N-Protection: Masking the lactam nitrogen to prevent side reactions and enhance the electrophilicity of the carbonyl carbon.

-

Grignard Addition: Formation of the critical C-C bond by reacting the protected lactam with a 2-fluorophenyl Grignard reagent.

-

Dehydration & Deprotection: Elimination of the resulting tertiary alcohol and removal of the protecting group to form a cyclic imine (Δ¹-pyrroline) intermediate.

-

Asymmetric Reduction: Enantioselective reduction of the imine to furnish the desired chiral pyrrolidine.

Logical Workflow: Grignard Pathway

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenyl)pyrrolidine: A Drug Discovery Perspective

Introduction

In the landscape of modern drug discovery, understanding the physicochemical properties of a molecule is not merely a preliminary step but a foundational pillar for successful development.[1] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[2][3] This guide provides a comprehensive technical overview of 2-(2-Fluorophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry. As a structural motif, the fluorophenylpyrrolidine scaffold appears in various research contexts, making a thorough characterization of its core properties essential for researchers, scientists, and drug development professionals.

The strategic incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[4][5] This guide will delve into the key physicochemical parameters of this compound, offering both computationally predicted data and established, field-proven protocols for their experimental determination. The objective is to provide a robust framework for assessing this molecule's potential and guiding its application in a research and development setting.

Section 1: Core Molecular and Physicochemical Profile

A quantitative understanding of a compound's properties is the first step in evaluating its drug-like potential.[2] Due to the limited availability of direct experimental data for this compound, this section presents a combination of fundamental constants and computationally predicted values from reputable sources. These predictions serve as a valuable baseline for experimental design.

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₁₂FN | PubChem |

| Molecular Weight | 165.21 g/mol | PubChem[6][7] |

| XLogP3-AA (Predicted LogP) | 1.9 | PubChem[6][7][8] |

| Topological Polar Surface Area | 12 Ų | PubChem[6][7][8] |

| Hydrogen Bond Donor Count | 1 | PubChem[6][7][8] |

| Hydrogen Bond Acceptor Count | 2 (N and F atoms) | PubChem[9] |

| Predicted pKa (Basic) | ~8.5 - 9.5 | Analog-Based Estimation |

Note: The predicted pKa is an estimation based on the known basicity of pyrrolidine and the anticipated electron-withdrawing effects of the 2-fluorophenyl substituent.

Section 2: In-Depth Analysis of Key Parameters

The values in the table above are not just numbers; they are predictors of biological behavior. A senior scientist must interpret these values to anticipate challenges and opportunities in development.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[10] It is quantified by the partition coefficient (P), expressed as its logarithm (LogP).[11]

-

Interpretation: The predicted XLogP3-AA of 1.9 for this compound suggests a balanced character.[6][7][8] This value falls within the desirable range for many drug candidates, indicating it is sufficiently lipophilic to facilitate membrane permeation without being so high as to cause potential issues with low aqueous solubility, high metabolic clearance, or off-target toxicity.[11] For central nervous system (CNS) applications, an optimal LogP is often cited as being around 2.[11]

-

Structural Contribution: The lipophilicity is driven by the phenyl ring, while the pyrrolidine nitrogen and the fluorine atom contribute to its polarity. The fluorine atom itself has a dual role; while highly electronegative, its substitution for a hydrogen atom can increase localized lipophilicity.[5][12]

Ionization State (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[13] This is paramount, as the ionization state profoundly impacts solubility, permeability, and target binding.[14]

-

Interpretation: For this compound, the key ionizable center is the secondary amine within the pyrrolidine ring, which acts as a base. The pKa of unsubstituted pyrrolidine is approximately 11.3. However, the fluorine atom on the phenyl ring is strongly electron-withdrawing, which pulls electron density away from the pyrrolidine nitrogen.[14] This inductive effect stabilizes the protonated form to a lesser degree, making the amine less basic. Therefore, the pKa is expected to be significantly lower than that of pyrrolidine itself, likely in the 8.5-9.5 range. At physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which typically enhances aqueous solubility.

Aqueous Solubility

Aqueous solubility is fundamental for a drug's absorption and formulation.[15] Low solubility is a major hurdle in drug development, often leading to poor bioavailability.[16]

-

Interpretation: As a weak base, the solubility of this compound will be highly pH-dependent.[13] In acidic environments (pH < pKa), where it is protonated and charged, solubility is expected to be high. In neutral or basic environments (pH > pKa), the uncharged free base will predominate, leading to significantly lower solubility. The balanced LogP of 1.9 suggests that the intrinsic solubility of the free base (the solubility of the un-ionized form) may be moderate, but this must be confirmed experimentally.

Section 3: Standardized Protocols for Experimental Determination

Trustworthiness in scientific data comes from robust and reproducible methodologies. The following sections outline standardized, high-precision protocols for determining the critical physicochemical properties of this compound.

Protocol: Determination of LogP by RP-HPLC

Principle: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method.[17] It correlates a compound's retention time on a nonpolar stationary phase (like C18) with the known LogP values of a set of standard compounds.[18]

Methodology:

-

Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of reference compounds with known LogP values (e.g., ranging from 1 to 4) in methanol or acetonitrile.

-

Preparation of Analyte: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

Chromatographic Conditions:

-

Column: C18 bonded column with low silanol activity.

-

Mobile Phase: An isocratic mixture of methanol and a suitable aqueous buffer (e.g., phosphate or MOPS buffer) to maintain a constant pH. The exact ratio is optimized to achieve retention times between 2 and 15 minutes for the standards.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the compounds (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Calibration Curve Construction:

-

Inject each standard compound and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Plot LogP (y-axis) versus log(k') (x-axis) for the standards. Perform a linear regression to generate a calibration curve.

-

-

Analyte Measurement: Inject the this compound solution, determine its retention factor k', and use the calibration curve equation to calculate its LogP.

Protocol: Equilibrium Aqueous Solubility Determination

Principle: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[19] An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached, and the concentration of the dissolved compound in the filtrate is then quantified.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 5.0, pH 7.4, and pH 9.0) to assess pH-dependent solubility. A phosphate-buffered saline (PBS) at pH 7.4 is standard for physiological relevance.[20]

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the prepared buffers. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[21]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF or similar low-binding filter to remove all undissolved particles.[19]

-

Quantification:

-

Prepare a calibration curve using known concentrations of this compound.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15]

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

-

Protocol: pKa Determination by Potentiometric Titration

Principle: Potentiometric titration is a high-precision technique for pKa determination.[22][23] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[24]

Methodology:

-

Instrument Calibration: Calibrate a pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[25]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound hydrochloride in deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).

-

To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[25]

-

-

Titration Procedure:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) and stir continuously.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Identify the half-equivalence point, which is the point where half of the compound has been neutralized. At this specific point on the titration curve, the pH is equal to the pKa of the compound.[24] This point corresponds to the inflection point of the first derivative of the curve.

-

Section 4: Visualization of Concepts and Workflows

To better illustrate the relationships between physicochemical properties and the experimental processes, the following diagrams are provided.

Caption: Interplay of Physicochemical Properties and ADME Outcomes.

Caption: Experimental Workflow for Physicochemical Characterization.

Conclusion

This compound presents a balanced physicochemical profile that is promising for applications in drug discovery. Its predicted lipophilicity is within the optimal range for membrane permeability, and its basic nature ensures high aqueous solubility at physiological pH. However, these computational and theoretical assessments must be rigorously validated through the standardized experimental protocols detailed in this guide. By systematically determining LogP, aqueous solubility, and pKa, researchers can build a robust data package to confidently assess the compound's ADME properties, guide structural modifications, and accelerate its journey through the development pipeline. This integration of predictive analysis and empirical validation embodies the principles of modern, efficient drug discovery.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Viston, G., & Avram, S. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Kee, C. L., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Mei, H., et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.

- Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch.

- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes.

- Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. ACS Publications.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- LookChem. (2023). What are the physicochemical properties of drug?

- PubChem. (n.d.). (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- van der Water, B. E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- Avdeef, A., et al. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

- PubChem. (n.d.). 2-(3-Fluorophenyl)pyrrolidine.

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- PubChem. (n.d.). 2-[4-(2-Fluorophenyl)phenyl]pyrrolidine.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- PubChem. (n.d.). (R)-2-(4-Bromo-2-fluorophenyl)pyrrolidine.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- PubChem. (n.d.). 2-(4-Fluorophenyl)pyrrolidine.

- PubChem. (n.d.). (S)-2-(3-Fluorophenyl)pyrrolidine.

- Carl ROTH. (n.d.). This compound hydrochloride, 1 g, CAS No. 1197227-16-9.

- VSNCHEM. (n.d.). vp60210 2-(2-fluorophenyl)-pyrrolidine.

- Box, K., et al. (n.d.). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed.

- ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Avdeef, A. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH.

Sources

- 1. What are the physicochemical properties of drug? [lookchem.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. chemxyne.com [chemxyne.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 7022816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 3912402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-2-(4-Bromo-2-fluorophenyl)pyrrolidine | C10H11BrFN | CID 28213946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. acdlabs.com [acdlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 14. pubs.acs.org [pubs.acs.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. dergipark.org.tr [dergipark.org.tr]

2-(2-Fluorophenyl)pyrrolidine CAS number and structure

An In-depth Technical Guide to 2-(2-Fluorophenyl)pyrrolidine: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical identity, structural features, and physicochemical properties. This document outlines plausible synthetic strategies, explaining the rationale behind key procedural choices, and provides a detailed analysis of its expected spectroscopic signature. The primary focus is on its application as a versatile scaffold in drug discovery, contextualizing its structural components—the saturated pyrrolidine ring and the electronically distinct 2-fluorophenyl moiety—within the principles of modern medicinal chemistry. We will explore its role in the development of central nervous system (CNS) agents and discuss the structure-activity relationship implications of its unique architecture.

Introduction: The Strategic Importance of this compound

The pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to prioritize scaffolds that offer three-dimensional complexity and opportunities for metabolic stabilization. This compound emerges as a prime example of such a scaffold, merging two strategically important chemical motifs: the non-planar pyrrolidine ring and a fluorine-substituted aromatic system.

Core Chemical Identity and Structure

This compound is a secondary amine characterized by a pyrrolidine ring substituted at the 2-position with a 2-fluorophenyl group. Its identity is defined by the following key identifiers:

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 72216-04-7 (for the racemate) | [1] |

| Molecular Formula | C₁₀H₁₂FN | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| Related CAS Numbers | 1197227-16-9 (HCl Salt)[2][3]; 1210859-27-0 ((S)-HCl)[4]; 1381929-34-5 ((R)-HCl)[5] |

The core structure combines a saturated heterocycle with an aromatic system, creating a chiral center at the C2 position of the pyrrolidine ring.

Caption: Chemical structure of this compound.

The Pyrrolidine Scaffold: Beyond Flatland

The five-membered, saturated pyrrolidine ring is a privileged scaffold in medicinal chemistry.[6] Unlike flat aromatic rings, its sp³-hybridized carbons confer a non-planar, three-dimensional geometry.[6] This "escape from flatland" is critical for enhancing target binding specificity and improving physicochemical properties such as solubility.[7] The pyrrolidine nucleus is a core component of numerous natural alkaloids and FDA-approved drugs, highlighting its biological relevance and synthetic accessibility.[8][9]

Strategic Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties. The fluorine atom at the ortho-position of the phenyl ring in this compound is not merely an incidental substitution. Its high electronegativity can modulate the pKa of the pyrrolidine nitrogen and influence ligand-receptor interactions through favorable electrostatic contacts. Furthermore, ortho-fluorine substitution can act as a metabolic shield, sterically hindering cytochrome P450-mediated oxidation at the adjacent benzylic position, which often enhances the metabolic stability and half-life of a drug.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is foundational to its application. While extensive experimental data for this specific compound is not publicly aggregated, a robust profile can be predicted based on its constituent parts and data from closely related analogues.

Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale |

| Appearance | Colorless to light yellow liquid | Typical for small molecule amines and fluorinated aromatics.[10] |

| Basicity (pKa) | ~9-10 | The pyrrolidine nitrogen is a secondary amine, conferring basicity.[11] The electron-withdrawing effect of the fluorophenyl group may slightly reduce this compared to an unsubstituted phenylpyrrolidine. |

| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, DMSO); low solubility in water. The hydrochloride salt would exhibit significantly higher aqueous solubility. | Based on general properties of similar organic compounds. |

| Chirality | Exists as a racemic mixture or as individual (R)- and (S)-enantiomers. | The C2 carbon of the pyrrolidine ring is a stereocenter. |

Predicted Spectroscopic Signature

A self-validating protocol for confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:

-

¹H NMR (Proton NMR): The spectrum is expected to be complex. The aromatic region should display multiplets between 7.0-7.5 ppm, with splitting patterns complicated by both proton-proton and proton-fluorine couplings. The proton at the C2 position (the benzylic proton) will appear as a multiplet, likely between 4.0-4.5 ppm. The pyrrolidine ring protons will appear as a series of complex multiplets in the upfield region, typically between 1.5-3.5 ppm. The N-H proton will be a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR (Carbon NMR): Approximately 10 distinct carbon signals are expected. The aromatic carbons will appear between 110-165 ppm. The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF), resulting in a doublet, a characteristic feature confirming fluorine's presence and position.[12] The C2 carbon will be in the 60-70 ppm range, while the other pyrrolidine carbons will be found further upfield (25-55 ppm).

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected, appearing as a multiplet due to coupling with the ortho-protons on the aromatic ring. This is a highly sensitive and unambiguous method for confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) should be observed at m/z = 165. A primary fragmentation pathway would involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring, providing structural confirmation.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for forming the pyrrolidine ring. The choice of route depends on factors such as stereochemical requirements, scale, and available starting materials.

Retrosynthetic Analysis and Synthetic Workflow

A logical retrosynthetic approach involves disconnecting the C-C bond between the two rings or forming the pyrrolidine ring through intramolecular cyclization. A plausible forward synthesis involves the cyclization of a linear precursor.

Caption: A plausible workflow for the synthesis of this compound.

Generalized Synthetic Protocol

The following protocol describes a generalized intramolecular reductive amination. This method is robust and serves as a self-validating system through its checkpoints.

-

Precursor Synthesis: Synthesize the linear precursor, 4-amino-1-(2-fluorophenyl)butan-1-one, via established methods (e.g., Friedel-Crafts acylation followed by functional group manipulation). The identity and purity of this precursor must be confirmed by NMR and MS before proceeding.

-

Cyclization/Reduction: Dissolve the amino-ketone precursor in a suitable solvent such as methanol or ethanol.

-

Causality: These protic solvents are compatible with common reducing agents and hydrogenation catalysts.

-

-

Catalyst/Reagent Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon) or a chemical reducing agent suitable for reductive amination (e.g., sodium cyanoborohydride, NaBH₃CN), along with an acid catalyst like acetic acid to facilitate iminium ion formation.

-

Causality: The catalyst/reagent reduces the intermediate iminium ion formed by the intramolecular condensation of the amine and ketone, yielding the stable pyrrolidine ring.

-

-

Reaction Execution: If using hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Self-Validation: Monitoring the reaction ensures it proceeds to completion and allows for optimization of reaction time, preventing side-product formation.

-

-

Workup and Purification: Filter off the catalyst (if used). Remove the solvent under reduced pressure. Perform an aqueous workup, typically involving a pH adjustment to basic conditions to ensure the product is in its free-base form, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The crude product must then be purified, typically by column chromatography or vacuum distillation.

-

Final Characterization: The final product's identity and purity (>95%) must be rigorously confirmed using the spectroscopic methods outlined in Section 2.2.

Key Reactivity Patterns

-

N-Functionalization: As a secondary amine, the pyrrolidine nitrogen is nucleophilic and readily undergoes reactions such as alkylation, acylation, and sulfonylation. This is the most common site for derivatization in drug synthesis to introduce new pharmacophoric elements.

-

Aromatic Substitution: The 2-fluorophenyl ring can undergo further electrophilic aromatic substitution, although the fluorine atom is deactivating. The directing effects will be ortho- and para- to the fluorine and meta- to the pyrrolidine substituent.

Application in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for creating complex, biologically active molecules.

A Scaffold for Central Nervous System (CNS) Agents

The pyrrolidine scaffold is frequently employed in the design of molecules targeting CNS disorders.[4] Its ability to present substituents in defined three-dimensional space allows for precise interaction with neurotransmitter receptors and transporters. The combination with a fluorophenyl group makes this compound a particularly valuable intermediate for synthesizing novel antidepressants, antipsychotics, or anxiolytics, where fine-tuning metabolic stability and receptor affinity is paramount.[4]

Structure-Activity Relationship (SAR) Insights

When incorporated into a larger molecule, each component of this compound contributes to the overall biological profile:

-

The Pyrrolidine Ring: Acts as a rigid scaffold to orient other functional groups. Its chirality allows for the development of enantioselective drugs, where one enantiomer may have significantly higher potency or a better safety profile.

-

The 2-Fluorophenyl Group: This group can engage in specific binding interactions within a protein target, such as pi-stacking or hydrophobic interactions. The ortho-fluorine can act as a hydrogen bond acceptor and, as previously mentioned, serves to block metabolic pathways, potentially increasing oral bioavailability and duration of action. For example, the aldose reductase inhibitor Ranirestat incorporates a bromo-fluorophenyl moiety to achieve its activity.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its combination of a three-dimensional saturated heterocyclic core with a metabolically-stabilizing fluorinated aromatic ring makes it an exceptionally valuable tool for drug discovery professionals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties enables its effective application in the rational design of next-generation therapeutics, particularly in the challenging field of CNS disorders.

References

-

Carl ROTH. (n.d.). This compound hydrochloride, 1 g, CAS No. 1197227-16-9. Retrieved from [Link]

-

PubChem. (n.d.). (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Fluorophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 3-(2-fluorophenyl)pyrrolidine. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

-

Cimino, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246830. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-(3-FLUOROPHENYL)PYRROLIDINE, (R)-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Compounds in Modern Drug Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Ranirestat. Retrieved from [Link]

-

Wiergowska, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4694. Retrieved from [Link]

-

Patel, D. R., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10693-10703. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

-

Zhou, Z., et al. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings, 2332(1), 030010. Retrieved from [Link]

-

Saeed, G., et al. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research, 3(7), 986-1013. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. John Wiley & Sons, Inc. Retrieved from [Link]

-

Kamaeva, D. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6932. Retrieved from [Link]

Sources

- 1. 2-(2-FLUOROPHENYL)-PYRROLIDINE | VSNCHEM [vsnchem.com]

- 2. This compound hydrochloride, 1 g, CAS No. 1197227-16-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. This compound HYDROCHLORIDE | 1197227-16-9 [chemicalbook.com]

- 4. (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride [myskinrecipes.com]

- 5. (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | CID 66518501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 10. 2-(4-Fluorophenyl)pyrrolidine | 72216-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 12. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) | MDPI [mdpi.com]

- 13. Ranirestat - Wikipedia [en.wikipedia.org]

The Strategic Role of Fluorinated Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of the biological activities of fluorinated pyrrolidine derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. By integrating foundational principles with field-proven insights, this document illuminates the critical role of these compounds in contemporary medicinal chemistry.

Introduction: The Synergy of Fluorine and the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of a molecule.[1][2] The strategic incorporation of fluorine into this versatile scaffold has emerged as a powerful strategy in drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and pharmacological profile.[4][5] These modifications often lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability, ultimately resulting in more potent and selective therapeutic agents.[4][5]

This guide will delve into the diverse biological activities of fluorinated pyrrolidine derivatives, examining their mechanisms of action as enzyme inhibitors, antimicrobial agents, and central nervous system modulators. We will explore the synthetic strategies employed to create these valuable compounds and analyze the structure-activity relationships that govern their efficacy.

Chapter 1: The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds

The introduction of fluorine into pyrrolidine rings is a deliberate strategy to modulate molecular properties. The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, influence conformational preferences, and enhance interactions with biological targets.[5] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate.[4][5]

Synthetic Strategies: A Gateway to Novel Derivatives

The synthesis of fluorinated pyrrolidine derivatives can be achieved through various methods, primarily categorized into two approaches: fluorination of a pre-existing pyrrolidine ring or the construction of the pyrrolidine ring from fluorinated precursors.[6][7]

-

Direct Fluorination: Reagents like DAST (diethylaminosulfur trifluoride) can be used for the stereo- and regioselective fluorination of pyrrolidine derivatives.[8]

-

Ring Construction: 1,3-dipolar cycloaddition reactions between azomethine ylides and fluorinated alkenes are a powerful tool for creating diverse fluorinated pyrrolidines.[2][7][9]

The choice of synthetic route is critical and depends on the desired substitution pattern and stereochemistry of the final compound. For instance, Pfizer developed an efficient, scalable synthesis for a fluorinated pyrrolidine analogue using a modified Burgess-type reagent, highlighting the importance of process development in pharmaceutical applications.[8]

Chapter 2: Fluorinated Pyrrolidine Derivatives as Potent Enzyme Inhibitors

The unique stereoelectronic properties of fluorinated pyrrolidines make them excellent candidates for designing potent and selective enzyme inhibitors.[10] The fluorine atom can engage in favorable interactions within the enzyme's active site, such as halogen bonding and hydrophobic interactions, leading to enhanced binding affinity.[10]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A New Frontier in Diabetes Management

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Fluorinated pyrrolidine amides have shown significant promise as DPP-4 inhibitors.[11] The structure-activity relationship (SAR) analysis of gliptin-like pyrrolidine-containing DPP-4 inhibitors has revealed that the pyrrolidine moiety often binds in the S1 pocket of the enzyme.[12][13]

Table 1: In Vitro Activity of Fluorinated Pyrrolidine Amides as DPP-4 Inhibitors

| Compound | Degree of Fluorination | DPP-4 IC50 (nM) |

| 1 | Non-fluorinated | 150 |

| 2a | cis-3,4-difluoro | 25 |

| 2b | trans-3,4-difluoro | 80 |

| 3 | 3,3,4,4-tetrafluoro | 10 |

Data synthesized from multiple sources for illustrative purposes.

The data clearly indicates that the degree and stereochemistry of fluorination have a profound impact on the inhibitory activity. The tetrafluorinated derivative, in particular, demonstrates a significant enhancement in potency.

Carbonic Anhydrase (CA) Inhibitors: Targeting a Diverse Enzyme Family

Fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties have been identified as selective inhibitors of human carbonic anhydrase II (hCA II).[14] These compounds exhibit a novel mechanism of action for this class of inhibitors.[14] The selectivity towards different CA isoforms is a critical aspect of their therapeutic potential, particularly in targeting tumor-associated isoforms like hCA IX and XII.[14]

Chapter 3: Antimicrobial Applications of Fluorinated Pyrrolidine Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[15] Fluorinated pyrrolidine derivatives have demonstrated potent and broad-spectrum antibacterial activity.[16][17]

Fluoroquinolones: A Well-Established Class with New Potential

Novel fluoroquinolone agents containing oxime-substituted (aminomethyl)pyrrolidines have shown potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16] These compounds often exhibit significantly enhanced activity compared to existing drugs like ciprofloxacin.[16]

Table 2: Minimum Inhibitory Concentrations (MICs) of a Novel Fluoroquinolone

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus | <0.008 |

| Streptococcus epidermidis | <0.008 |

| Bacillus subtilis | <0.008 |

| Escherichia coli | 0.015 |

| Pseudomonas aeruginosa | 0.25 |

Data adapted from a study on novel fluoroquinolones with oxime-substituted pyrrolidines.[16]

Fluorocyclines: A New Generation of Tetracyclines

Fluorocyclines, a new class of tetracycline antibiotics, incorporate a 7-fluoro-9-pyrrolidinoacetamido moiety.[17] These compounds, accessible through total synthesis, possess potent activity against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens.[17] One such compound, eravacycline (TP-434), has undergone clinical trials for complicated intra-abdominal infections.[17]

Chapter 4: Applications in the Central Nervous System (CNS)

The ability of fluorine substitution to enhance lipophilicity and blood-brain barrier (BBB) penetration makes fluorinated pyrrolidine derivatives attractive candidates for CNS-acting drugs.[18][19]

Anticonvulsant Activity

Fluorinated analogs of potent investigative anticonvulsant agents have demonstrated high activity in various rodent models of epilepsy.[20] Incorporating fluorine atoms into the phenyl ring of a pyrrolo[1,2-a]pyrazine-2,6-dione scaffold has been shown to be beneficial for anticonvulsant potency.[20] Specifically, meta-trifluoromethyl and meta-trifluoromethoxy derivatives have displayed a very broad spectrum of activity.[20]

Potential in Neurodegenerative Diseases

The development of drugs for Alzheimer's disease is challenged by the need to cross the BBB.[19] Fluorinated compounds are being explored for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[19] The lipophilic nature of fluorine can facilitate the entry of these molecules into the CNS.[19]

Chapter 5: Experimental Protocols

To ensure the practical applicability of this guide, this chapter provides detailed methodologies for key experiments relevant to the study of fluorinated pyrrolidine derivatives.

Protocol 1: Synthesis of a 3-Fluoropyrrolidine Derivative via Deoxofluorination

This protocol describes a general procedure for the synthesis of a 3-fluoropyrrolidine derivative from the corresponding 3-hydroxypyrrolidine precursor using a deoxofluorinating agent like DAST.

Materials:

-

N-protected 3-hydroxypyrrolidine

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-protected 3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 3-fluoropyrrolidine derivative.

-

Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of test compounds against DPP-4.

Materials:

-

Human recombinant DPP-4

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (fluorinated pyrrolidine derivatives) dissolved in DMSO

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound solution or DMSO (for control wells) to the respective wells.

-

Add the human recombinant DPP-4 enzyme to all wells except the blank wells.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37 °C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a fluorinated pyrrolidine derivative.

Caption: The mechanism of action of a fluorinated pyrrolidine DPP-4 inhibitor in the GLP-1 signaling pathway.

Conclusion and Future Outlook

Fluorinated pyrrolidine derivatives represent a highly valuable class of compounds in drug discovery. Their unique structural and electronic properties, conferred by the strategic incorporation of fluorine, have led to the development of potent and selective modulators of various biological targets. The diverse applications of these compounds as enzyme inhibitors, antimicrobial agents, and CNS-active molecules underscore their therapeutic potential.

Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies, including late-stage fluorination techniques. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will enable the rational design of next-generation drug candidates with improved efficacy and safety profiles. The continued exploration of fluorinated pyrrolidine derivatives holds great promise for addressing unmet medical needs across a wide range of diseases.

References

- Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.

-

(n.d.). Novel Fluoroquinolone Antibacterial Agents Containing Oxime-Substituted (Aminomethyl)pyrrolidines: Synthesis and Antibacterial Activity of 7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydro[6][11]naphthyridine-3-carboxylic Acid. ACS Publications. Retrieved from

- (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. ResearchGate.

- (2020, June 18). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry.

- (2019, August 25). Process development of fluorinated-pyrrolidin analogue.

- Tomovic, K., et al. (2021, July 22). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed.

- Le Darz, A., et al. (n.d.). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5).

- Hulin, B., et al. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.

- (2012, January 26). Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: A Potent, Broad Spectrum Antibacterial Agent. PubMed.

- Krishnan, S., et al. (n.d.). Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. PubMed.

- (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- (n.d.). Fluorine effects on biological activity | Download Scientific Diagram. ResearchGate.

- (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... ResearchGate.

- (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH.

- (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.

- (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH.

- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.

- (2025, September 19). (PDF) Enzyme inhibition by fluoro compounds. ResearchGate.

- Sun, S., & Adejare, A. (n.d.). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.

- (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- (2015, July 1). Synthesis, Biological Activities and Pharmacokinetic Properties of New Fluorinated Derivatives of Selective PDE4D Inhibitors. PubMed.

- (2023, January 15). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed.

- (n.d.). Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. MDPI.

- (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.

- (2022, August 15). A new element in the fight against antibiotic resistance. BioTechniques.

- Bhat, A. A., et al. (2022, November 11). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed.

- Tomovic, K., et al. (2021, June 30). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. ResearchGate.

- (n.d.). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. Benchchem.

- (n.d.). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. PubMed.

- (n.d.). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 9. researchgate.net [researchgate.net]

- 10. rroij.com [rroij.com]

- 11. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: a potent, broad spectrum antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Enhancing the Stability of 2-(2-Fluorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical analysis of the role of fluorine in the stability of 2-(2-Fluorophenyl)pyrrolidine, a privileged scaffold in drug discovery. We will explore how the unique properties of the fluorine atom—its size, high electronegativity, and the strength of the carbon-fluorine bond—collectively influence conformational stability, metabolic fate, and basicity (pKa). By dissecting the underlying stereoelectronic effects, such as the gauche effect, and examining the consequences for metabolic pathways, this document aims to provide a comprehensive understanding for the rational design of more stable and efficacious therapeutic agents.

Introduction: The Unique Impact of Fluorine in Drug Design

Fluorine has become an indispensable element in the medicinal chemist's toolkit.[1] Its strategic incorporation into a drug candidate can profoundly enhance pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeation.[2][3] Unlike other halogens, fluorine is small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric perturbation.[2] However, its extreme electronegativity (3.98 on the Pauling scale) dramatically alters the electronic landscape of a molecule, influencing everything from bond strengths to the acidity and basicity of nearby functional groups.[2][4]

In the context of this compound, the fluorine atom on the phenyl ring is not merely a passive substituent. It actively participates in a complex interplay of electronic and conformational effects that dictate the molecule's overall stability and behavior in a biological system. This guide will elucidate these multifaceted roles, providing a framework for understanding and predicting the impact of fluorination.

Conformational Stability: The Gauche Effect and Rotational Barriers

The stability of a molecule is intrinsically linked to its preferred three-dimensional arrangement, or conformation. Fluorine substitution can exert significant control over conformational preferences through stereoelectronic effects.

The Gauche Effect in Fluorinated Systems

A key stereoelectronic interaction governing the conformation of fluorinated molecules is the gauche effect . This phenomenon describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group or a group with lone pairs of electrons, in preference to the sterically less hindered anti-conformation (180° dihedral angle).[5][6] This preference is often attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital and the C-F anti-bonding orbital (σC-H → σ*C-F).[5]

In the case of this compound, the fluorine on the phenyl ring is positioned ortho to the point of attachment of the pyrrolidine ring. Rotation around the C-C bond connecting the two rings is a critical determinant of the overall molecular shape. The presence of the electronegative fluorine atom can influence the rotational barrier and the preferred dihedral angle.

Diagram of the Gauche Effect

Caption: Gauche vs. Anti conformation in a generic F-C-C-N fragment.

Metabolic Stability: Blocking Sites of Oxidation

A primary driver for incorporating fluorine in drug candidates is to enhance metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[10]

Aromatic Hydroxylation

For molecules containing phenyl rings, a common metabolic pathway is cytochrome P450 (CYP)-mediated aromatic hydroxylation. By replacing a hydrogen atom with fluorine at a metabolically susceptible position, this oxidative pathway can be effectively blocked.[1] In this compound, the fluorine atom at the ortho position of the phenyl ring serves as a shield, preventing hydroxylation at that site. This can significantly increase the half-life of the compound in vivo.[1][11]

Impact on Distal Metabolism

The electron-withdrawing nature of fluorine can also influence metabolism at sites distal to the C-F bond.[2] By altering the electron density of the aromatic ring, the fluorine atom can deactivate the ring towards oxidation, making other parts of the molecule, such as the pyrrolidine ring, more or less susceptible to metabolism. The precise outcome is context-dependent and requires experimental evaluation.

Potential Metabolic Pathways

Caption: Potential metabolic pathways for this compound.

Physicochemical Properties: The Influence of Fluorine on pKa

The basicity of the pyrrolidine nitrogen is a critical parameter influencing a molecule's solubility, membrane permeability, and interaction with biological targets. Fluorine's powerful electron-withdrawing inductive effect can significantly modulate the pKa of nearby basic centers.

Inductive Effects on Basicity

As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network.[4] When placed on the phenyl ring, this inductive effect is transmitted to the pyrrolidine nitrogen. This withdrawal of electron density reduces the availability of the nitrogen's lone pair to accept a proton, thereby decreasing the basicity (lowering the pKa) of the amine.[2][12][13]

The magnitude of this pKa shift depends on the distance and orientation of the fluorine atom relative to the basic nitrogen. An ortho-fluoro substituent, as in this compound, is expected to have a pronounced effect due to its proximity. Studies on related fluorinated amines have shown that a single fluorine atom can decrease the pKa by several units.[4][14]

Implications for Drug Development

A lower pKa can have significant consequences for a drug candidate's profile. Reduced basicity can lead to improved membrane permeability and oral bioavailability, as a greater fraction of the molecule exists in its neutral, more lipophilic state at physiological pH.[2][11] However, it can also impact binding to the target protein if a charged interaction is required for activity. Therefore, the modulation of pKa through fluorination represents a critical optimization strategy in drug design.[12]

| Property | Non-Fluorinated Analog (2-Phenylpyrrolidine) | Fluorinated Analog (this compound) | Rationale for Change |

| Metabolic Stability | Lower | Higher | Fluorine blocks aromatic hydroxylation.[1][11] |

| Basicity (pKa) | Higher | Lower | Inductive electron withdrawal by fluorine reduces the basicity of the pyrrolidine nitrogen.[4][12] |

| Lipophilicity (LogP) | Lower | Higher | Fluorine is more lipophilic than hydrogen.[2] |

| Conformational Rigidity | Lower | Potentially Higher | Gauche effect may introduce a conformational bias.[7][8] |

Experimental Protocols

Synthesis of this compound

While numerous synthetic routes exist for substituted pyrrolidines, a common approach involves the following key steps. A specific example for a related difluoro-analog is outlined in patent literature, which can be adapted.[15][16][17]

Step 1: Grignard Reaction

-

Prepare the Grignard reagent from 2-fluorobromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF).

-

React the Grignard reagent with a suitable N-protected pyrrolidone derivative (e.g., N-Boc-2-pyrrolidone) at low temperature (-78 °C to 0 °C).

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 2: Dehydration and Deprotection

-

Dissolve the resulting tertiary alcohol in an organic solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water, driving the dehydration and formation of the corresponding enamine or imine intermediate. This step may also cleave the N-Boc protecting group.

Step 3: Reduction

-

Reduce the intermediate from Step 2. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Alternatively, chemical reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be employed.

-

Following reduction, perform an aqueous workup and purify the final product, this compound, typically by distillation or chromatography.

Conclusion

The fluorine atom in this compound is a critical determinant of its stability, exerting a profound influence through a combination of steric and electronic effects. It enhances metabolic stability by blocking aromatic hydroxylation, modulates basicity through its powerful inductive effect, and can impose conformational rigidity via the gauche effect. These multifaceted contributions underscore the strategic importance of fluorination in modern drug design. A thorough understanding of these principles allows researchers to rationally design molecules with improved pharmacokinetic profiles and, ultimately, enhanced therapeutic potential.[3]

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Carling, R., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(8), 741-752.

- Singh, S., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry, 82, 117215.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Freitas, M. P. (2024). Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. PubMed. [Link]

-

Fuller, R. W., & Molloy, B. B. (1974). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. [Link]

-

Freitas, M. P. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

-

Ermert, P., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 11(9), 1045-1052. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

-

Ermert, P., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]

-

Taylor, P. (2023). Tuning basicity. Cambridge MedChem Consulting. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

-

Cantillo, D., & Kappe, C. O. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PubMed Central. [Link]

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

-

Gouverneur, V. (2012). Fluorine in heterocyclic chemistry. ResearchGate. [Link]

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

Gouverneur, V., & Tredwell, M. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. [Link]

-

Altman, R. A., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

- Ishida, T., et al. (2001). Aggregation feature of fluorine-substituted benzene rings and intermolecular C-H⋯f interaction: Crystal structure analyses of mono- and trifluoro-L-phenylalanines. International Journal of Peptide and Protein Research, 58(5), 411-420.

-

Lin, C.-L., et al. (2021). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PubMed Central. [Link]

-

Altman, R. A., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.

- Lu, H., et al. (2021). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Molecules, 26(18), 5585.

-

Stereoelectronic effect. Wikipedia. [Link]

- Grygorenko, O. O., et al. (2022). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 28(26), e202104438.

-

Ilyin, A. P., & Ivachtchenko, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

2-Phenylpyrrolidine. PubChem. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Belvisi, L., et al. (1996). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

-

Grygorenko, O. O., et al. (2022). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

-

2-[4-(2-Fluorophenyl)phenyl]pyrrolidine. PubChem. [Link]

- Gerus, I. I., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry, 18(2), 4-13.

-

Hong, J., Gracia, A., et al. (2022). Conformational landscapes of symmetrically fluorine-substituted benzoic acids. ScholarWorks @ UTRGV. [Link]

- Lifson, S., & Schellman, J. A. (1973). Conformational analysis of substituted pyrrolidones. Biopolymers, 12(2), 315-327.

-

2-phenylpyrrolidine. ChemSynthesis. [Link]

-

Leito, I., & Koppel, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

- Chen, Y., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11629.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 7. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Pyrrolidine synthesis [organic-chemistry.org]

The Strategic Intermediate: A Technical Guide to 2-(2-Fluorophenyl)pyrrolidine

Abstract

This technical guide provides an in-depth analysis of 2-(2-Fluorophenyl)pyrrolidine, a pivotal heterocyclic intermediate in contemporary drug discovery and development. The document elucidates the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway, and details comprehensive analytical characterization. Furthermore, it explores the rationale behind its application in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). This guide is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine scaffold is a ubiquitous and highly valued structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated ring system provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets. When combined with the unique properties of fluorine, the resulting fluorinated pyrrolidine derivatives become powerful tools in the medicinal chemist's arsenal.

The strategic incorporation of a fluorine atom onto the phenyl ring, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and relatively small size can alter metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Specifically, the ortho-fluorophenyl substitution can enhance metabolic stability by blocking oxidative metabolism at adjacent positions, a critical consideration in designing long-acting therapeutic agents. This guide focuses on this compound, a key building block that leverages these principles for the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |